molecular formula C15H14N2OS B5503257 N-ethyl-10H-phenothiazine-10-carboxamide

N-ethyl-10H-phenothiazine-10-carboxamide

Cat. No.: B5503257
M. Wt: 270.4 g/mol
InChI Key: DVMSICPLFFAWJD-UHFFFAOYSA-N
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Description

N-ethyl-10H-phenothiazine-10-carboxamide is a compound belonging to the phenothiazine class of chemicals. Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, particularly in the treatment of psychiatric disorders, cancer, and infectious diseases. This compound is a derivative of phenothiazine and exhibits unique properties that make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine with ethylamine and a carboxylating agent. One common method involves the following steps:

    Starting Material: Phenothiazine is used as the starting material.

    Ethylation: Phenothiazine is reacted with ethylamine in the presence of a suitable catalyst to introduce the ethyl group.

    Carboxylation: The ethylated phenothiazine is then reacted with a carboxylating agent, such as phosgene or carbon dioxide, to introduce the carboxamide group.

The reaction conditions typically involve heating the mixture to a specific temperature (e.g., 60°C) and maintaining it for a certain period (e.g., 1-2 hours) to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and time) ensures high yield and purity of the final product. Safety measures are also implemented to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-ethyl-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Research has shown its potential in anticancer therapy due to its ability to induce apoptosis in cancer cells.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    10H-phenothiazine: The parent compound of N-ethyl-10H-phenothiazine-10-carboxamide, known for its antipsychotic and antihistamine properties.

    N-ethyl-10H-phenothiazine: A closely related compound with similar chemical structure but lacking the carboxamide group.

Uniqueness

This compound is unique due to the presence of both the ethyl and carboxamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-ethylphenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-2-16-15(18)17-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)17/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMSICPLFFAWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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